

H-Asp-Ala-OH (Aspartylalanine): A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *H-Asp-Ala-OH*

Cat. No.: *B079804*

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An In-depth Exploration of the Metabolic Fate, Analytical Quantification, and Putative Signaling Roles of a Neuropeptide Candidate

Abstract

H-Asp-Ala-OH, the dipeptide L-Aspartyl-L-Alanine, is an endogenous metabolite found in mammalian brain tissue. While its precise physiological role is yet to be fully elucidated, emerging evidence suggests its involvement in neuromodulatory or neurotransmitter functions. This technical guide provides a comprehensive overview of **H-Asp-Ala-OH** as a metabolite, consolidating current knowledge on its biosynthesis, degradation, and potential signaling pathways. Detailed experimental protocols for its quantification and visualization of key metabolic and signaling pathways are presented to facilitate further research in this area.

Introduction

Dipeptides, the simplest form of peptides, are increasingly recognized as bioactive molecules with diverse physiological roles beyond being mere intermediates in protein metabolism[1]. **H-Asp-Ala-OH** (Aspartylalanine) is one such dipeptide, composed of the amino acids L-aspartic acid and L-alanine. Its presence in the central nervous system, coupled with a high binding affinity in the cerebral cortex, points towards a potential role in neurotransmission or neuromodulation[2]. This guide aims to provide researchers, scientists, and drug development

professionals with a thorough understanding of the current state of knowledge regarding **H-Asp-Ala-OH**, from its metabolic pathways to its potential functional significance.

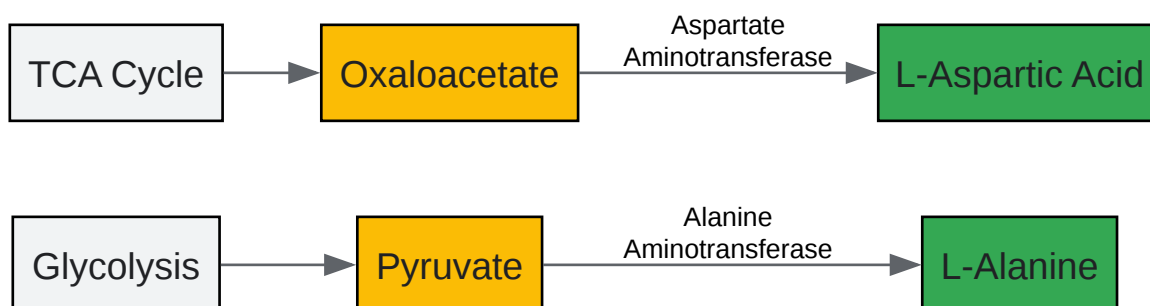
Biosynthesis of H-Asp-Ala-OH

The direct enzymatic synthesis of **H-Asp-Ala-OH** in a single step has not been definitively characterized in mammalian systems. However, its biosynthesis can be inferred from the well-established pathways of its constituent amino acids and the general mechanisms of peptide bond formation.

Synthesis of Precursor Amino Acids

Both L-aspartic acid and L-alanine are non-essential amino acids, meaning they can be synthesized de novo in the human body from intermediates of central metabolism[3][4].

- L-Aspartic Acid: Synthesized by the transamination of oxaloacetate, an intermediate of the citric acid cycle (TCA cycle). This reaction is catalyzed by aspartate aminotransferase[4].
- L-Alanine: Primarily synthesized via the transamination of pyruvate, the end product of glycolysis, by alanine aminotransferase.



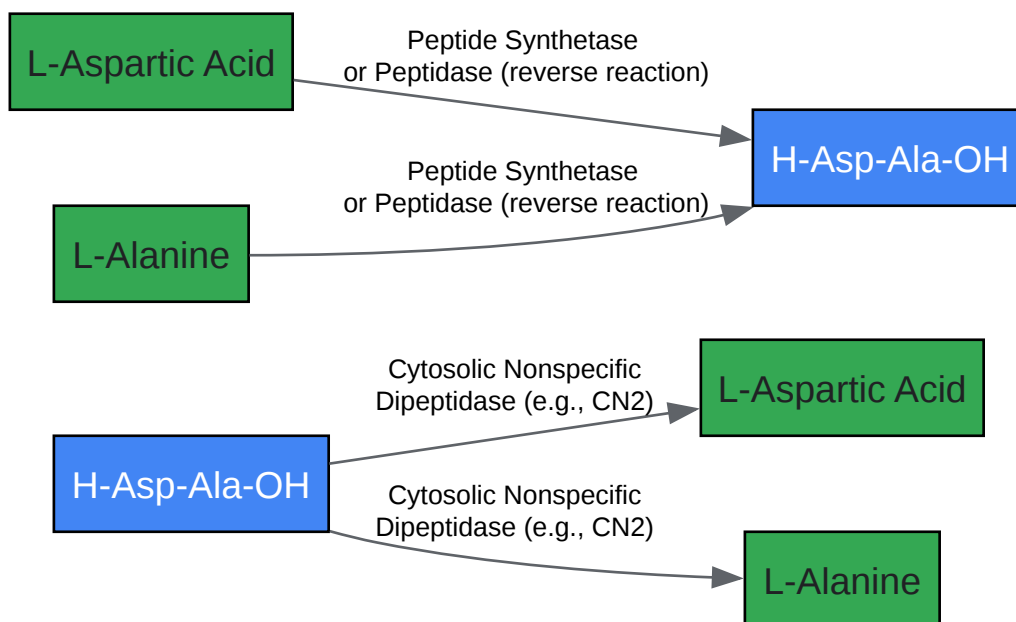
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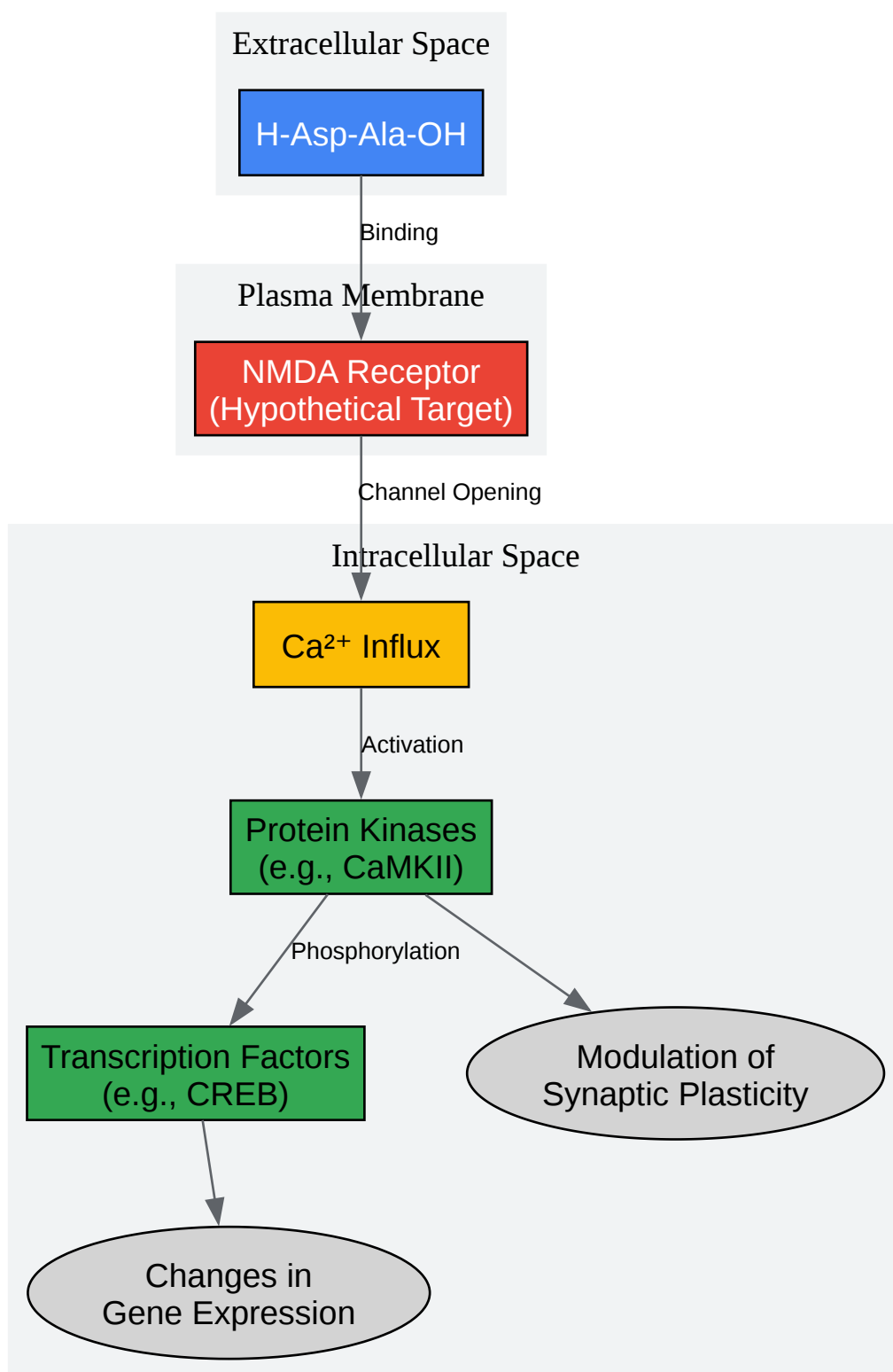
Biosynthesis of **H-Asp-Ala-OH** Precursor Amino Acids.

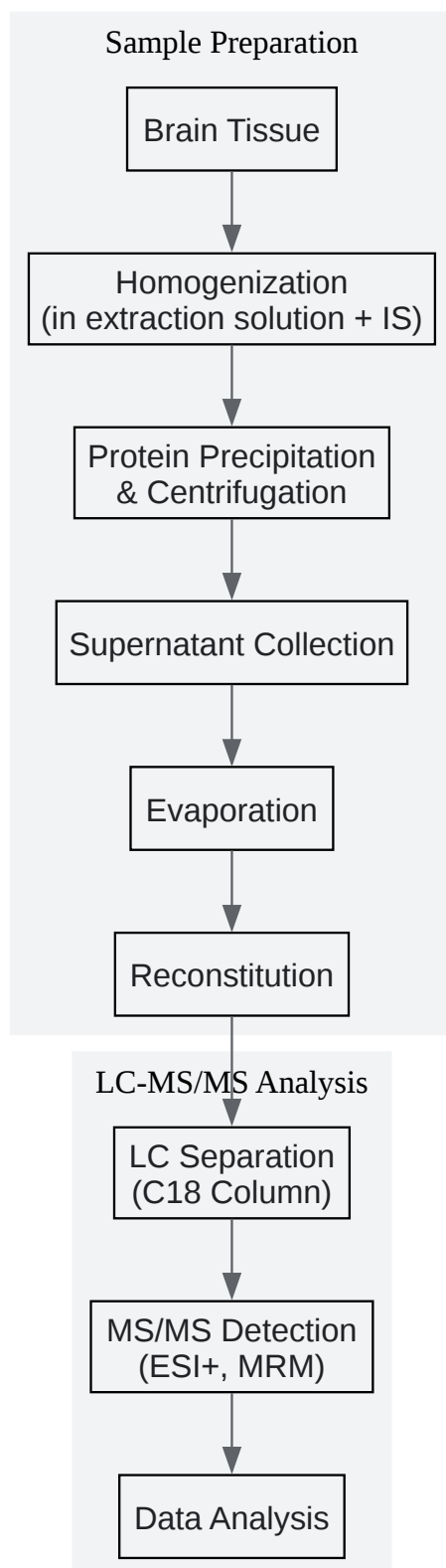
Dipeptide Formation

The formation of the peptide bond between L-aspartic acid and L-alanine to yield **H-Asp-Ala-OH** is likely catalyzed by a peptide synthetase or through the reverse reaction of a peptidase. Nonribosomal peptide synthetases (NRPSs) are known to catalyze the formation of dipeptides, though a specific NRPS for **H-Asp-Ala-OH** has not been identified[5][6]. Alternatively, under

specific cellular conditions, peptidases can catalyze the thermodynamically unfavorable synthesis of peptide bonds[2].







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